
(3-Amino-2-chloropyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-2-chloropyridin-4-yl)methanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, featuring an amino group at the 3-position, a chlorine atom at the 2-position, and a hydroxymethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-chloropyridin-4-yl)methanol typically involves the reduction of methyl 3-amino-2-chloropyridine-4-carboxylate. One common method uses lithium aluminium hydride (LAH) as the reducing agent in tetrahydrofuran (THF) at low temperatures. The reaction is carried out at -20°C to 0°C for about 30 minutes, followed by quenching with ammonium chloride and purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
(3-Amino-2-chloropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of (3-Amino-2-chloropyridin-4-yl)carboxylic acid.
Reduction: Formation of (3-Amino-2-chloropyridin-4-yl)methanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
(3-Amino-2-chloropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Amino-2-chloropyridin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with target proteins, while the chlorine atom can participate in hydrophobic interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (3-Amino-4-chloropyridin-2-yl)methanol
- (3-Amino-2-fluoropyridin-4-yl)methanol
- (3-Amino-2-bromopyridin-4-yl)methanol
Uniqueness
(3-Amino-2-chloropyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the pyridine ring allows for versatile chemical modifications, making it a valuable building block in synthetic chemistry.
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
(3-amino-2-chloropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3,8H2 |
InChI 键 |
ZJLWXVFNKHRFOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1CO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


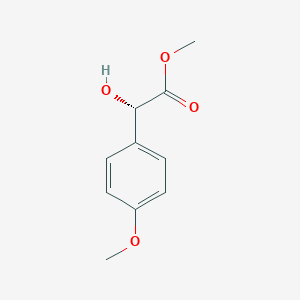
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
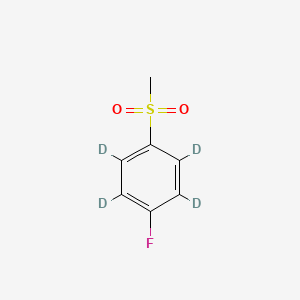
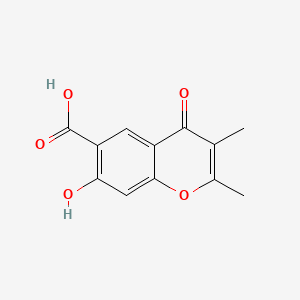
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
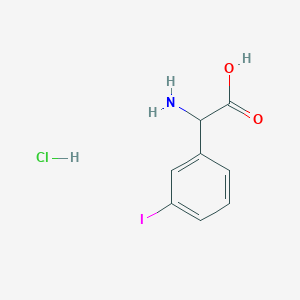
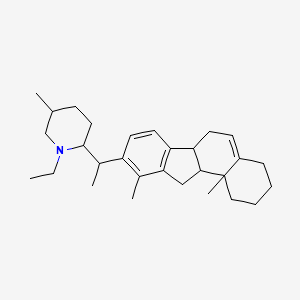
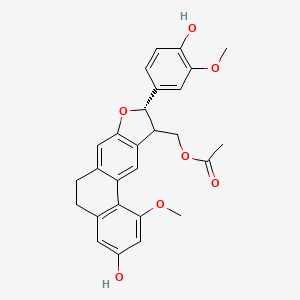
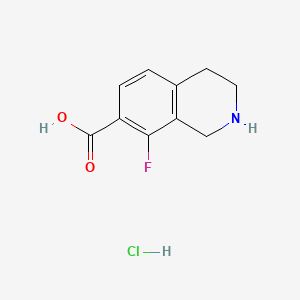
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)
